2'-O-Monosuccinyladenosine-3',5'-cyclic monophosphate sodium salt
Description
2’-O-Monosuccinyladenosine-3’,5’-cyclic monophosphate sodium salt is a synthetic analog of cyclic adenosine monophosphate (cAMP). It is used in various biochemical and physiological studies to evaluate cAMP-mediated processes within cells. This compound is particularly valuable in research due to its stability and ability to mimic natural cAMP functions.
Properties
IUPAC Name |
sodium;4-[[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N5O9P.Na/c15-12-9-13(17-4-16-12)19(5-18-9)14-11(27-8(22)2-1-7(20)21)10-6(26-14)3-25-29(23,24)28-10;/h4-6,10-11,14H,1-3H2,(H,20,21)(H,23,24)(H2,15,16,17);/q;+1/p-1/t6-,10-,11-,14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGHMVZYXPQDRF-HDMPVSQNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5NaO9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Reactive Functional Groups
Prior to succinylation, protecting groups are employed to shield the 3',5'-cyclic phosphate and the purine base from undesired reactions. Early methods utilized 2'-O-allyl protection to isolate the 2'-hydroxyl, as demonstrated in analogous ribonucleoside phosphoramidite syntheses. The allyl group is introduced via alkylation under anhydrous conditions, typically using allyl bromide in the presence of a strong base (e.g., sodium hydride). This step ensures regioselective modification at the 2'-position.
Succinylation Reaction
The exposed 2'-hydroxyl undergoes succinylation using succinic anhydride in a polar aprotic solvent (e.g., dimethylformamide or pyridine). Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate the reaction, which proceeds at room temperature for 6–12 hours. The stoichiometry of succinic anhydride is critical; a 1.2:1 molar ratio relative to cAMP minimizes di-succinylation byproducts.
Reaction Conditions Table
Deprotection and Isolation
Following succinylation, the allyl group is removed via palladium-catalyzed deprotection. A mixture of tetrakis(triphenylphosphine)palladium(0) and phenylsilane in tetrahydrofuran (THF) cleaves the allyl ether, yielding the free 2'-O-succinyl-cAMP. The product is precipitated using cold diethyl ether and purified via silica gel chromatography (eluent: chloroform/methanol/water, 65:25:4 v/v).
Sodium Salt Formation
The carboxylic acid moiety of the succinyl group is neutralized to enhance solubility and stability. Treatment with sodium bicarbonate (1.0 M aqueous solution) at pH 7.4 converts the acid to its sodium salt. The solution is lyophilized to obtain a hygroscopic white powder, which is stored at -20°C to prevent hydrolysis.
Physical Properties Table
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₅N₅NaO₉P | |
| Molecular Weight | 429.3 g/mol | |
| Solubility (H₂O) | 50 mg/mL | |
| Storage Temperature | -20°C |
Conjugation to Carrier Proteins for Immunoassays
To generate antibodies against cAMP, 2'-O-succinyl-cAMP is covalently linked to carrier proteins such as acetylcholinesterase or bovine serum albumin (BSA) .
Activation of the Carboxylate Group
The succinyl carboxylate is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) . A molar ratio of 1:1.5:2 (cAMP:EDC:NHS) in 0.1 M MES buffer (pH 6.0) ensures efficient formation of the NHS ester.
Protein Coupling
The activated ester is reacted with lysine residues on the carrier protein (e.g., 10 mg/mL BSA) in phosphate-buffered saline (PBS, pH 7.4) for 2 hours at 4°C. Unreacted groups are quenched with 1 M glycine, and the conjugate is purified via dialysis against PBS.
Conjugation Efficiency Table
| Parameter | Value/Description | Source |
|---|---|---|
| Molar Ratio (cAMP:BSA) | 15:1 | |
| Incubation Time | 2 hours | |
| Temperature | 4°C | |
| Final Yield | 80–90% |
Quality Control and Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 4.6 × 250 mm) with UV detection at 260 nm confirms purity. A gradient of 5–30% acetonitrile in 50 mM ammonium acetate (pH 5.0) resolves 2'-O-succinyl-cAMP (retention time: 12.3 min) from unmodified cAMP (9.8 min).
Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry verifies the molecular weight. The sodium adduct [M+Na]⁺ is observed at m/z 452.1 (calculated: 452.08).
Applications in Radioimmunoassay (RIA)
The sodium salt form is iodinated using the Chloramine-T method for RIA tracers. Briefly, 2'-O-succinyl-cAMP is reacted with Na¹²⁵I in the presence of Chloramine-T (2 mg/mL) for 45 seconds, followed by quenching with sodium metabisulfite. The iodinated product is purified via gel filtration chromatography (Sephadex G-25).
Radioiodination Parameters Table
Chemical Reactions Analysis
Types of Reactions
2’-O-Monosuccinyladenosine-3’,5’-cyclic monophosphate sodium salt primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in hydrolysis reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Hydrolysis Reactions: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, depending on the nucleophile used in the substitution reactions. Hydrolysis reactions yield adenosine-3’,5’-cyclic monophosphate and succinic acid .
Scientific Research Applications
Immunological Applications
Immunogenic Derivative
2'-O-Monosuccinyladenosine-3',5'-cyclic monophosphate serves as an immunogenic derivative of cAMP. It is utilized to generate anti-cAMP antisera and antibodies, which are crucial in immunological research and diagnostics. The ability to produce specific antibodies against cAMP facilitates studies on cAMP-mediated signaling pathways in various biological systems .
Case Study: Antibody Production
A study demonstrated the use of 2'-O-MonosuccinylcAMP to produce antibodies that can specifically recognize cAMP. These antibodies are instrumental in research involving cellular signaling and have potential applications in developing therapeutic agents targeting cAMP pathways .
Cellular Signaling Research
cAMP Analog
As a cAMP analog, 2'-O-Monosuccinyladenosine-3',5'-cyclic monophosphate is employed to evaluate cAMP-mediated processes within cells. It allows researchers to dissect the roles of cAMP in various physiological and pathological processes, including cell proliferation, differentiation, and apoptosis.
Experimental Findings
Research has shown that this compound can modulate cellular responses similarly to natural cAMP, providing insights into the mechanisms of action of various hormones and neurotransmitters that utilize cAMP as a second messenger .
Pharmacological Studies
Potential Therapeutic Applications
Given its role as a cAMP analog, 2'-O-Monosuccinyladenosine-3',5'-cyclic monophosphate is being investigated for its pharmacological properties. Its ability to mimic cAMP could lead to the development of new drugs targeting diseases associated with dysregulated cAMP signaling.
Case Study: Drug Development
In a pharmacological study, researchers explored the effects of 2'-O-MonosuccinylcAMP on cardiac myocytes. The findings indicated that this compound could enhance contractility and alter intracellular calcium dynamics, suggesting its potential use in treating heart failure .
Research on Second Messenger Systems
Role in Second Messenger Pathways
This compound is also studied for its role in second messenger systems beyond just cAMP. It has been implicated in various signaling pathways that involve nucleotide second messengers, contributing to our understanding of cellular communication mechanisms.
Study Insights
A comprehensive analysis highlighted how 2'-O-Monosuccinyladenosine-3',5'-cyclic monophosphate interacts with other signaling molecules, providing a broader understanding of its implications in cellular signaling networks .
Analytical Applications
Use in Assays and Diagnostics
Due to its ability to generate specific antibodies and modulate cellular responses, 2'-O-Monosuccinyladenosine-3',5'-cyclic monophosphate is used in various assays for detecting cAMP levels in biological samples. This application is crucial for both research and clinical diagnostics.
Mechanism of Action
2’-O-Monosuccinyladenosine-3’,5’-cyclic monophosphate sodium salt exerts its effects by mimicking the natural cAMP molecule. It binds to cAMP-dependent protein kinases (PKA) and activates them, leading to the phosphorylation of target proteins. This activation triggers various downstream signaling pathways involved in cellular processes such as metabolism, gene expression, and cell growth .
Comparison with Similar Compounds
Similar Compounds
Adenosine-3’,5’-cyclic monophosphate (cAMP): The natural analog of the compound, involved in numerous cellular processes.
N6,2’-O-Dibutyryladenosine-3’,5’-cyclic monophosphate sodium salt: Another synthetic analog used in research to study cAMP-mediated processes.
Adenosine-2’,3’-cyclic monophosphate sodium salt: A related compound with similar applications in biochemical research.
Uniqueness
2’-O-Monosuccinyladenosine-3’,5’-cyclic monophosphate sodium salt is unique due to its enhanced stability compared to natural cAMP. This stability allows for more controlled and prolonged studies of cAMP-mediated processes, making it a valuable tool in research .
Biological Activity
2'-O-Monosuccinyladenosine-3',5'-cyclic monophosphate sodium salt (often abbreviated as 2'-O-succinyl-cAMP) is a synthetic analog of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various biological processes. This compound has garnered attention for its unique properties and potential applications in biochemical research and therapeutic contexts.
- Chemical Formula : C₁₄H₁₈N₁₁O₈PNa
- Molecular Weight : 401.30 g/mol
- CAS Number : 36940-87-1
2'-O-succinyl-cAMP acts primarily by mimicking cAMP, thus influencing the cAMP-dependent signaling pathways. It can activate protein kinase A (PKA) and other cAMP-responsive proteins, leading to various downstream effects such as modulation of gene expression, cellular metabolism, and ion channel activity.
1. Cellular Effects
Research indicates that 2'-O-succinyl-cAMP can effectively enhance the activity of PKA, which is pivotal in mediating the effects of cAMP in cells. For instance, studies have shown that this compound can promote lipolysis in adipocytes and influence glycogen metabolism in muscle cells.
2. Neurotransmission
In neuronal cells, 2'-O-succinyl-cAMP has been observed to modulate neurotransmitter release, particularly in cholinergic systems. It can be covalently coupled to acetylcholinesterase, enhancing its function as a tracer in neurobiological studies .
3. Impact on Gene Expression
The compound has been implicated in altering gene expression profiles by activating cAMP-responsive elements (CREs) in target genes. This has significant implications for understanding its role in developmental biology and cancer research.
Case Study 1: Lipolytic Activity
A study investigating the lipolytic effects of various cAMP analogs demonstrated that 2'-O-succinyl-cAMP significantly increased lipolysis in adipocytes compared to controls. The activation of PKA led to enhanced hormone-sensitive lipase activity, indicating its potential for metabolic research .
Case Study 2: Neurotransmitter Release Modulation
In a controlled experiment, the application of 2'-O-succinyl-cAMP on cultured neurons resulted in increased release of acetylcholine. This effect was mediated through PKA activation and subsequent phosphorylation of synaptic proteins, highlighting its role in synaptic plasticity .
Data Tables
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Lipolysis | Increased | PKA activation |
| Neurotransmitter release | Enhanced | Phosphorylation of synaptic proteins |
| Gene expression modulation | Altered | Activation of CREs |
Research Findings
- Covalent Coupling : The ability to covalently couple with acetylcholinesterase allows for innovative applications as a tracer in neurobiological assays .
- Therapeutic Potential : Given its ability to mimic cAMP, there is ongoing research into its therapeutic applications, particularly in metabolic disorders and neurodegenerative diseases.
- Signal Transduction : Studies suggest that 2'-O-succinyl-cAMP can influence various signal transduction pathways beyond PKA, including exchange protein directly activated by cAMP (Epac) pathways .
Q & A
Basic Research Questions
Q. How is 2'-O-Monosuccinyladenosine-3',5'-cyclic monophosphate sodium salt synthesized and characterized for immunoassays?
- Methodological Answer : The compound is synthesized by succinylating the 2'-hydroxyl group of cAMP using succinic anhydride, followed by sodium salt formation. Conjugation to carrier proteins (e.g., keyhole limpet hemocyanin, KLH) employs carbodiimide crosslinkers (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) to enhance immunogenicity. Characterization involves HPLC (>95% purity), mass spectrometry (confirming molecular weight ~351.19 g/mol), and UV spectroscopy (λmax ~243 nm). The succinyl group enables iodination via chloramine T for tracer production in radioimmunoassays (RIA), with purification using C18 reverse-phase chromatography .
Q. What are the optimal storage conditions for this compound to maintain stability?
- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers. For aqueous solutions (e.g., 10 mM in water or DMSO), aliquot to avoid freeze-thaw cycles and confirm stability via periodic HPLC analysis. Hygroscopic properties necessitate desiccant use during storage. Long-term degradation is monitored by comparing UV absorption at 243 nm over time .
Q. How is this compound utilized as an immunogen in antibody production?
- Methodological Answer : The succinyl group facilitates covalent attachment to carrier proteins (e.g., KLH) via EDC-mediated amide bond formation. Immunization protocols typically involve emulsifying the conjugate with Freund’s adjuvant and administering doses to rabbits or mice over 6–8 weeks. Antibody specificity is validated using competitive ELISA, with cross-reactivity tested against unmodified cAMP and structurally similar analogs (e.g., 8-Bromo-cAMP) .
Advanced Research Questions
Q. How can conjugation efficiency to carrier proteins be optimized?
- Methodological Answer : Optimize the hapten-to-carrier molar ratio (20:1 to 50:1) and reaction pH (6.0–7.0). Use fresh EDC and include N-hydroxysuccinimide (NHS) to stabilize active esters. Post-conjugation, purify via size-exclusion chromatography and quantify hapten incorporation using UV-Vis spectroscopy (difference in A260 nm pre- and post-dialysis). Alternative strategies include maleimide-thiol chemistry if the hapten is thiol-modified .
Q. What critical steps ensure specificity in enzyme immunoassays using this compound as a tracer?
- Methodological Answer :
- Tracer Preparation : Iodinate the compound using chloramine T, followed by C18 Sep-Pak purification to remove free iodine.
- Assay Validation : Perform parallelism testing between standard curves and serially diluted biological samples.
- Cross-Reactivity : Test against 3',5'-cGMP, 2',3'-cAMP, and butyryl-cAMP analogs. For example, reports <1% cross-reactivity with cGMP in acetylcholinesterase-based assays.
- Matrix Effects : Use sample acetylation (acetic anhydride) to reduce interference from non-cyclic nucleotides .
Q. How do researchers resolve discrepancies in biological activity between this compound and other cAMP analogs?
- Methodological Answer :
- Comparative Studies : Compare dose-response curves in cellular assays (e.g., PKA activation) using 2'-O-Monosuccinyl-cAMP vs. dibutyryl-cAMP or Sp-cAMPS.
- Membrane Permeability : Assess intracellular cAMP levels via LC-MS to determine if differences arise from transport efficiency.
- Phosphodiesterase Resistance : Test stability in PDE-rich environments (e.g., cell lysates) using HPLC to quantify degradation rates. highlights that some cAMP analogs (e.g., dibutyryl-cAMP) may not enter cells effectively, confounding activity comparisons .
Data Contradiction and Analysis
Q. Why do studies report conflicting effects of cAMP analogs on renin secretion?
- Methodological Answer : Variations in analog permeability, tissue-specific PDE activity, and experimental models (e.g., isolated kidneys vs. cell lines) contribute to discrepancies. For example, found no renin secretion response to cAMP in isolated rat kidneys, whereas in vivo studies may show effects due to systemic hormone interactions. To resolve conflicts, use juxtaglomerular cell isolates to directly assess analog uptake and cAMP signaling via PKA inhibition (e.g., Rp-cAMPS) .
Q. How does 2'-O-Monosuccinyl-cAMP compare to other derivatives in antibody generation?
- Methodological Answer :
- Immunogenicity : The succinyl group enhances antigenicity compared to unmodified cAMP, as shown in , which generated high-titer antisera in rabbits.
- Specificity : Antibodies against 2'-O-Monosuccinyl-cAMP exhibit <5% cross-reactivity with 8-Bromo-cAMP but >90% with 2'-O-acetyl-cAMP, necessitating structural validation of conjugates.
- Table : Comparison of cAMP Derivatives in Immunoassays
| Derivative | Cross-Reactivity | Stability in Serum | Reference |
|---|---|---|---|
| 2'-O-Monosuccinyl | High specificity | Moderate | |
| 8-Bromo-cAMP | Low | High | |
| Dibutyryl-cAMP | Moderate | Low |
Methodological Best Practices
- Radioimmunoassay (RIA) : Use acetylated standards to match treated samples, ensuring accurate quantification (detection limit: ~0.04 pmol/mL) .
- HPLC Analysis : Employ C18 columns with phosphate buffer/methanol gradients to resolve cAMP analogs. Monitor at 260 nm for nucleotide detection .
- Cell-Based Assays : Pre-treat cells with PDE inhibitors (e.g., IBMX) to amplify cAMP signaling responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
